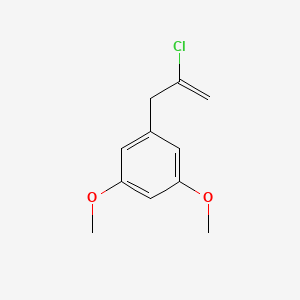

2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWAFKFFWZLFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=C)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 3,5 Dimethoxyphenyl 1 Propene

Precursor Synthesis and Functionalization Strategies

A logical synthetic route involves the preparation of advanced intermediates that contain the core structural motifs of the final molecule. This requires the synthesis of both the aromatic portion and the reactive propene unit.

The 3,5-dimethoxyphenyl group is a key structural component, and its corresponding benzyl (B1604629) derivatives serve as crucial starting materials. The synthesis typically begins with commercially available 3,5-dimethoxybenzyl alcohol. sigmaaldrich.com This alcohol can be converted into more reactive derivatives, such as 3,5-dimethoxybenzyl chloride or 3,5-dimethoxybenzyllithium, to facilitate carbon-carbon bond formation.

One common method for preparing 3,5-dimethoxybenzyl chloride is the reaction of 3,5-dimethoxybenzyl alcohol with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct. chemicalbook.comijcea.org The reaction is typically performed in an inert solvent like diethyl ether. chemicalbook.com

Alternatively, organometallic intermediates provide a powerful route to functionalization. 3,5-Dimethoxybenzyllithium can be generated from 3,5-dimethoxybenzyl methyl ether through reductive lithiation using lithium wire and a catalytic amount of naphthalene. researchgate.net This highly reactive organolithium compound can then be reacted with a variety of electrophiles to introduce the desired propene side chain. researchgate.net

Table 1: Synthesis of 3,5-Dimethoxybenzyl Chloride

| Starting Material | Reagent(s) | Solvent | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dimethoxybenzyl alcohol | Thionyl chloride, Pyridine | Diethyl ether | 97% | chemicalbook.com |

Note: The table is interactive and can be sorted by column headers.

The introduction of a halogen onto a propene scaffold is a critical step. Halogenated propenes are valuable synthetic intermediates. The strategic introduction of a halogen atom can significantly influence a molecule's properties and provides a chemical handle for further modifications, such as cross-coupling reactions. zhaw.ch The development of regioselective halogenation methods is paramount to ensure the correct placement of the halogen on the propene unit. researchgate.net

In the context of synthesizing the target molecule, a halogenated three-carbon unit can be coupled with a 3,5-dimethoxybenzyl derivative. For instance, a Grignard reagent derived from a dihalopropene could be coupled with 3,5-dimethoxybenzyl chloride. The choice of halogen (chlorine, bromine, or iodine) on the propene scaffold can influence the reactivity and control of subsequent reactions. researchgate.net

Direct Synthesis Approaches

A more direct pathway involves the late-stage introduction of the chlorine atom onto a pre-existing 3-(3,5-dimethoxyphenyl)-1-propene (B1211004) skeleton. This approach relies on the selective activation of the allylic position of the propene chain.

Allylic chlorination is a substitution reaction where a hydrogen atom at the allylic position (the carbon atom adjacent to a double bond) is replaced by a chlorine atom. libretexts.org This reaction typically proceeds via a radical mechanism, especially when low concentrations of chlorine are used, often initiated by heat or UV light. youtube.com The stability of the resulting allylic radical intermediate, which is resonance-stabilized, is the driving force for the selectivity of this reaction over addition to the double bond. libretexts.org

For the synthesis of 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene, the immediate precursor would be 3-(3,5-dimethoxyphenyl)-1-propene, also known as 3,5-dimethoxyallylbenzene. nih.gov The allylic chlorination of this precursor would be the key transformation.

The primary challenge in the allylic chlorination of an unsymmetrical alkene like 3-(3,5-dimethoxyphenyl)-1-propene is controlling the regioselectivity. The resonance-stabilized allylic radical intermediate has two potential sites for the chlorine radical to attack, which can lead to a mixture of products.

Controlling the regioselectivity of such halogenations is an active area of research. nih.gov The choice of chlorinating agent, solvent, and the potential use of catalysts can influence the product distribution. mdpi.comresearchgate.net For instance, N-chlorosuccinimide (NCS) is a common reagent used for allylic halogenations, often providing better selectivity compared to using molecular chlorine (Cl₂). acs.org The reaction conditions can be tuned to favor the formation of the desired constitutional isomer.

A variety of reagents and catalytic systems have been developed to perform allylic chlorinations with improved efficiency and selectivity.

Chlorinating Agents:

N-Chlorosuccinimide (NCS): NCS is a widely used reagent for selective allylic and benzylic chlorinations. It serves as a source of chlorine radicals under specific conditions and can be used in catalytic systems. mdpi.comacs.org

Molecular Chlorine (Cl₂): While it can be used for allylic chlorination, controlling the reaction to prevent addition to the double bond requires maintaining a low concentration of Cl₂, often achieved by performing the reaction at high temperatures. libretexts.org

Thionyl Chloride (SOCl₂): Typically used for converting alcohols to alkyl chlorides, it can also participate in other chlorination reactions. chemicalbook.comijcea.org

Catalysts: The use of catalysts can enhance the rate and selectivity of allylic chlorination.

Selenium Catalysts: Arylselenium halides, such as phenylselenyl chloride (PhSeCl), have been shown to catalyze the allylic chlorination of olefins using NCS as the chlorine source. acs.org

Titanium-based Catalysts: Titanium complexes have been employed in catalytic enantioselective dichlorination of allylic alcohols, highlighting the potential of metal catalysts to control stereochemistry and regiochemistry. nih.gov

Palladium Catalysts: While often associated with cross-coupling, palladium catalysts can also influence allylic functionalization reactions. pearson.com

Table 2: Common Chlorinating Agents for Allylic Chlorination

| Chlorinating Agent | Abbreviation | Typical Use | Reference |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Selective allylic chlorination | acs.org |

| Molecular Chlorine | Cl₂ | Industrial allylic chlorination | libretexts.org |

Note: The table is interactive and can be sorted by column headers.

Table of Mentioned Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | 2-Chloro-3-(3,5-dimethoxyphenyl)prop-1-ene | - |

| 3,5-Dimethoxybenzyl alcohol | (3,5-Dimethoxyphenyl)methanol | - |

| 3,5-Dimethoxybenzyl chloride | 1-(Chloromethyl)-3,5-dimethoxybenzene | - |

| Thionyl chloride | Thionyl dichloride | - |

| Pyridine | Pyridine | - |

| Diethyl ether | Ethoxyethane | - |

| 3,5-Dimethoxybenzyllithium | ((3,5-Dimethoxyphenyl)methyl)lithium | - |

| Naphthalene | Naphthalene | - |

| 3-(3,5-Dimethoxyphenyl)-1-propene | 1,3-Dimethoxy-5-(prop-2-en-1-yl)benzene | 3,5-Dimethoxyallylbenzene |

| N-Chlorosuccinimide | 1-Chloro-2,5-pyrrolidinedione | NCS |

Cross-Coupling Reactions

Cross-coupling reactions represent a powerful class of chemical transformations for the formation of carbon-carbon bonds. These methods are central to modern organic synthesis and offer a plausible route to the target molecule.

Palladium-Catalyzed Coupling Strategies for Arylation of Chlorinated Propenes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are premier methods for constructing bonds between sp²-hybridized carbon atoms. pku.edu.cnamazonaws.com This strategy could be hypothetically applied by coupling an organoboron derivative of the dimethoxybenzene moiety with a chlorinated propene backbone.

A proposed route involves the Suzuki-Miyaura coupling of 3,5-dimethoxyphenylboronic acid with 2,3-dichloropropene . In this reaction, a palladium(0) catalyst, often generated in situ from a precursor like Palladium(II) acetate, undergoes oxidative addition into the carbon-chlorine bond of 2,3-dichloropropene. Subsequent transmetalation with the boronic acid, facilitated by a base, and reductive elimination would yield the desired product. st-andrews.ac.uk The choice of ligand, base, and solvent is critical for optimizing yield and minimizing side reactions. cas.cn

Illustrative Data for Proposed Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Hypothetical Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 78 |

| 3 | Pd₂(dba)₃ (1.5) | XPhos | K₃PO₄ | THF/H₂O | 85 |

| 4 | PdCl₂(dppf) (3) | dppf | Na₂CO₃ | DMF | 55 |

Magnesium or Zinc Mediated Coupling Reactions

Organometallic reagents, such as those derived from magnesium (Grignard reagents) or zinc, are highly effective nucleophiles for forming carbon-carbon bonds with alkyl and allyl halides. sigmaaldrich.com

A feasible approach would involve the preparation of 3,5-dimethoxyphenylmagnesium bromide by reacting 1-bromo-3,5-dimethoxybenzene with magnesium turnings in an anhydrous ether solvent like THF. mnstate.eduthermofishersci.insigmaaldrich.com This Grignard reagent can then be reacted with an appropriate electrophile, such as 2,3-dichloropropene , to form the target molecule. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. sigmaaldrich.comyoutube.com Zinc-mediated couplings, which can sometimes offer greater tolerance to other functional groups, present an alternative but similar strategy.

Illustrative Data for Proposed Grignard Reaction

| Entry | Electrophile | Grignard Stoichiometry | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | 2,3-Dichloropropene | 1.1 equiv | THF | 0 to 25 | 70 |

| 2 | 2,3-Dichloropropene | 1.1 equiv | Diethyl Ether | 0 to 25 | 62 |

| 3 | 3-Chloro-2-iodopropene | 1.1 equiv | THF | -20 to 25 | 75 |

| 4 | 2,3-Dichloropropene | 1.5 equiv | THF | 0 to 25 | 68 |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates structural elements from each starting material. nih.gov Designing a novel MCR for a specific target like this compound would require considerable experimental development.

A hypothetical nickel-catalyzed three-component coupling could be envisioned, drawing analogy from protocols used to synthesize complex allylic amines. nih.gov Such a reaction might involve 3,5-dimethoxybenzaldehyde (B42067) , an alkene like ethylene, and a chlorinating agent, brought together by a nickel catalyst and a Lewis acid co-catalyst. The reaction would proceed through the in-situ formation of an imine or related intermediate, followed by C-C bond formation and chlorination. nih.govresearchgate.net

Illustrative Data for Proposed Multi-Component Reaction

| Entry | Aldehyde | Alkene Source | Chlorine Source | Catalyst System | Hypothetical Yield (%) |

| 1 | 3,5-Dimethoxybenzaldehyde | Ethylene (1 atm) | N-Chlorosuccinimide | NiBr₂/dtbbpy | 45 |

| 2 | 3,5-Dimethoxybenzaldehyde | Propylene | CCl₄ | NiCl₂(dme)/bipy | 50 |

| 3 | 3,5-Dimethoxybenzaldehyde | Ethylene (1 atm) | CuCl₂ | Ni(acac)₂/IMes | 40 |

Elimination Reactions from Dihaloalkanes

The formation of an alkene double bond can be readily achieved through the elimination of hydrogen halides (dehydrohalogenation) from a suitable dihaloalkane precursor. This strategy would require the prior synthesis of a propane (B168953) chain substituted with the 3,5-dimethoxyphenyl group and two chlorine atoms at appropriate positions.

A potential precursor, 1,2-dichloro-3-(3,5-dimethoxyphenyl)propane , could be subjected to base-induced elimination. The reaction with a strong, non-nucleophilic base like sodium hydride (NaH) or a hindered base such as potassium tert-butoxide (t-BuOK) would promote the removal of a proton and a chloride ion to form the desired propene double bond. The regioselectivity of the elimination would be a key factor to control. The synthesis of the dihaloalkane precursor itself could potentially be achieved from 3,5-dimethoxybenzaldehyde through a multi-step sequence involving condensation, reduction, and subsequent chlorination.

Illustrative Data for Proposed Elimination Reaction

| Entry | Precursor | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | 1,2-Dichloro-3-(3,5-dimethoxyphenyl)propane | t-BuOK | THF | 25 | 80 |

| 2 | 1,2-Dichloro-3-(3,5-dimethoxyphenyl)propane | DBU | Toluene | 80 | 72 |

| 3 | 1,2-Dichloro-3-(3,5-dimethoxyphenyl)propane | NaH | DMF | 0 to 25 | 65 |

| 4 | 2,3-Dichloro-1-(3,5-dimethoxyphenyl)propane | NaOH (aq) | Dichloromethane | 25 | 55 |

Advanced Synthetic Techniques

To improve the efficiency of the proposed syntheses, modern techniques can be employed to accelerate reaction rates and enhance yields.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.netpsu.edu The rapid and efficient energy transfer from microwave irradiation can accelerate reactions that are typically slow, such as palladium-catalyzed couplings or elimination reactions. rsc.orgmdpi.com

Any of the aforementioned synthetic routes could potentially be optimized using a dedicated microwave reactor. For instance, the proposed Suzuki-Miyaura coupling, which might require several hours under thermal conditions, could potentially be completed in a matter of minutes under microwave irradiation, leading to a more efficient and "green" synthetic process. tandfonline.com

Illustrative Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Method | Catalyst System | Conditions | Reaction Time | Hypothetical Yield (%) |

| Conventional Heating | Pd₂(dba)₃ / XPhos | Toluene, 80 °C | 12 hours | 85 |

| Microwave Irradiation | Pd₂(dba)₃ / XPhos | Toluene, 120 °C | 15 minutes | 92 |

Flow Chemistry Applications in Compound Preparation

The synthesis of this compound can be significantly enhanced by leveraging continuous flow chemistry. This technology offers superior control over reaction parameters compared to traditional batch processes, leading to improved safety, yield, and purity. mdpi.comresearchgate.net In a hypothetical flow synthesis, reagents would be pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and reaction time.

A potential flow-based route could involve the reaction of 3,5-dimethoxybenzaldehyde with a suitable C2-building block, followed by an allylic chlorination. The use of microreactors would ensure rapid heat exchange, which is critical for managing potentially exothermic steps and minimizing the formation of byproducts. thieme-connect.de Furthermore, flow chemistry enables the safe handling of hazardous reagents that might be used in the chlorination step by keeping the instantaneous amount of such materials low. researchgate.net The integration of in-line purification modules, such as packed beds or liquid-liquid separators, could allow for a multi-step synthesis to be "telescoped" into a single continuous operation, drastically reducing manual handling and processing time. thieme-connect.deuc.pt

Photochemical Synthesis Pathways

Photochemistry offers unique pathways for the formation and functionalization of organic molecules, driven by the energy of light. For a molecule like this compound, photochemical methods could be envisioned for key transformations. Research on related 2-halo-substituted 1,3-diarylpropanes has shown that irradiation can induce cyclization, a pathway that is highly dependent on the substitution pattern of the aromatic rings. researchgate.net

A potential photochemical approach could involve the light-induced chlorination of a precursor, 3-(3,5-dimethoxyphenyl)-1-propene, using a suitable chlorinating agent that is activated by light. Alternatively, photochemical reactions could be employed for the synthesis of complex derivatives starting from the target compound. The use of high-power light-emitting diodes (LEDs) in continuous flow reactors has emerged as a powerful technique, offering excellent control over irradiation and reaction time, which can lead to cleaner reactions and higher yields compared to batch photochemical processes. nih.gov This approach would also benefit from the constant removal of the product from the irradiated zone, preventing photodegradation. nih.gov

Reaction Optimization and Process Intensification

Optimizing reaction conditions is crucial for maximizing the efficiency and selectivity of the synthesis of this compound. This involves a systematic study of various parameters to identify the ideal balance for product formation.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can dramatically influence the outcome of a chemical reaction. Solvents can affect reactant solubility, stabilize transition states, and in some cases, participate directly in the reaction mechanism. For the synthesis of the target compound, which involves both polar (dimethoxy-substituted ring) and nonpolar (propene backbone) features, solvent selection is critical. The use of deep eutectic solvents (DES) has been shown to promote asymmetric reduction reactions of similar chloro-ketone precursors by enhancing cell membrane permeability in biocatalytic systems. researchgate.net Studies on other reactions have demonstrated that switching from conventional solvents to deep eutectic mixtures can lead to quantitative conversions and high selectivity. mdpi.com

The following table illustrates the potential effects of different solvent classes on a hypothetical elimination reaction to form the double bond in a precursor to the target molecule.

| Solvent Class | Example Solvent | Expected Effect on Yield | Expected Effect on Selectivity (E2 vs. SN2) | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate to High | Favors E2 | Strong base required for elimination is highly active; solvent stabilizes the polar transition state. |

| Polar Protic | Ethanol | Moderate | Competition | Solvent can act as a nucleophile, leading to SN2 side products. |

| Non-Polar | Toluene | Low to Moderate | Favors E2 | Limited solubility of ionic reagents may hinder reaction rate. |

| Deep Eutectic Solvent (DES) | Choline Chloride:Urea | Potentially High | Potentially High | Can provide a unique reaction environment, enhancing reaction rates and selectivity through specific interactions. researchgate.netmdpi.com |

Temperature and Pressure Control Studies

The use of sealed vessels or flow reactors allows for reactions to be conducted at pressures above atmospheric. This can be advantageous for reactions involving gaseous reagents or for raising the boiling point of a low-boiling solvent, enabling reactions to be run at higher temperatures to increase the reaction rate.

The table below outlines the general impact of temperature on the synthesis.

| Parameter | Effect of Decrease | Effect of Increase |

| Temperature | Decreased reaction rate. May increase selectivity if the desired reaction has a lower activation energy than side reactions. | Increased reaction rate. May lead to reduced selectivity and increased byproduct formation (e.g., polymerization, decomposition). |

| Pressure | Generally no significant effect for liquid-phase reactions. | Can increase the concentration of gaseous reactants. Can prevent a low-boiling solvent from boiling, allowing for higher reaction temperatures. |

Catalyst Development and Screening for Enhanced Synthesis

Catalysis is a cornerstone of efficient chemical synthesis, offering pathways with lower activation energies and higher selectivity, thus reducing energy consumption and waste. jddhs.com For a multi-component molecule like this compound, catalysts could be employed in several key steps. For example, a transition-metal catalyst (e.g., based on palladium, nickel, or copper) could be used for a cross-coupling reaction to form the bond between the 3,5-dimethoxyphenyl ring and the chloro-propene unit.

Furthermore, research on the oligomerization of structurally related compounds like 2-chloro-2-propen-1-ol (B1199897) has identified novel chromium(III) complex catalysts that are highly active under mild conditions. researchgate.net This suggests that a systematic screening of transition metal catalysts could lead to a highly efficient and selective synthesis of the target compound.

The following table summarizes potential catalyst types and their applicability.

| Catalyst Type | Example | Potential Application in Synthesis | Expected Benefit |

| Palladium-based | Pd(PPh₃)₄ | Suzuki or Heck coupling of a boronic acid/ester with a chlorinated propene. | High efficiency and functional group tolerance for C-C bond formation. |

| Nickel-based | NiCl₂(dppp) | Kumada coupling of a Grignard reagent with a vinyl chloride. | Lower cost alternative to palladium for cross-coupling reactions. |

| Copper-based | Cu(I) salts | Isocyanation and cyclization reactions if starting from a propargylic alcohol. thieme-connect.de | Catalyzes unique transformations and is relatively inexpensive. |

| Chromium-based | [Nitrilotriacetato-1,10-phenanthroline]chromium(III) | Potential for controlled oligomerization or other transformations of the propene moiety. researchgate.net | High activity under mild conditions for specific alkene transformations. |

Green Chemistry Principles in Compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. nih.gov The goal is to minimize the environmental impact by design. researchgate.net

Waste Prevention : Designing a synthetic route with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a primary goal. Catalytic reactions are inherently superior to stoichiometric ones in this regard. youtube.com

Atom Economy : A synthesis via a catalytic cross-coupling followed by catalytic chlorination would likely have a higher atom economy than a multi-step process involving protecting groups and stoichiometric reagents.

Less Hazardous Chemical Synthesis : Whenever possible, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com This could involve replacing hazardous solvents like carbon tetrachloride with safer alternatives.

Designing Safer Chemicals : While the target compound's structure is fixed, this principle encourages that products be designed to degrade into innocuous substances after use. youtube.com

Safer Solvents and Auxiliaries : The pharmaceutical industry is a major source of solvent waste. jddhs.com Replacing volatile organic compounds (VOCs) with water, supercritical fluids, or deep eutectic solvents would significantly improve the green profile of the synthesis. researchgate.net

Design for Energy Efficiency : Using catalysts allows reactions to be run at lower temperatures and pressures, reducing energy consumption. athensjournals.gr Microwave-assisted synthesis and flow chemistry can also enhance energy efficiency. nih.gov

Use of Renewable Feedstocks : A synthesis could be made greener by sourcing starting materials, such as 3,5-dimethoxybenzaldehyde, from renewable bio-based sources rather than petroleum feedstocks. athensjournals.gr

Reduce Derivatives : Avoiding the use of protecting groups minimizes the number of synthetic steps, reducing reagent use and waste generation. youtube.com

Catalysis : As discussed in section 1.4.3, catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. jddhs.com

Design for Degradation : Designing the molecule to break down into non-harmful products after its intended use is a key goal to prevent environmental persistence.

Real-Time Analysis : Implementing in-line process analytical technology (PAT), especially in a flow chemistry setup, allows for real-time monitoring and control to prevent byproduct formation and ensure safety. youtube.com

Inherently Safer Chemistry for Accident Prevention : The choice of substances and their physical forms (solid, liquid, gas) should minimize the potential for chemical accidents, including explosions and fires. youtube.com Flow chemistry, by minimizing the volume of hazardous material at any given time, is an inherently safer approach. mdpi.com

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-Factor) are crucial metrics for evaluating the efficiency and environmental impact of a chemical process. organic-chemistry.org Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the ratio of waste generated to the mass of the product. An ideal reaction maximizes atom economy and minimizes the E-Factor.

Hypothetical Synthetic Route 1: Wittig Reaction

A plausible Wittig reaction for the synthesis of this compound would involve the reaction of 3,5-dimethoxybenzaldehyde with a chloro-substituted phosphorus ylide. The ylide can be prepared from (2-chloroethyl)triphenylphosphonium salt.

Reaction Scheme:

Step 1 (Ylide formation): (C₆H₅)₃P + ClCH₂CH₂Cl → [(C₆H₅)₃P⁺CH₂CH₂Cl]Cl⁻

Step 2 (Wittig reaction): [(C₆H₅)₃P⁺CH₂CH₂Cl]Cl⁻ + Base + 3,5-(CH₃O)₂C₆H₃CHO → this compound + (C₆H₅)₃P=O + Base·HCl

Atom Economy Calculation: The Wittig reaction is known for its poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.orgmasterorganicchemistry.com

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms Incorporated in Product |

| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | C₉H₉O₂ |

| (2-Chloroethyl)triphenylphosphonium chloride | C₂₀H₁₉Cl₂P | 389.24 | C₂H₂Cl |

| Total Reactants | 555.41 | ||

| Product | C₁₁H₁₃ClO₂ | 212.67 | C₁₁H₁₃ClO₂ |

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (212.67 / 555.41) x 100 ≈ 38.3%

E-Factor Calculation: Assuming a theoretical 100% yield, the E-Factor would be:

E-Factor = (Total Mass of Waste / Mass of Product)

Waste: Triphenylphosphine oxide (C₁₈H₁₅PO, MW = 278.28 g/mol ) and other byproducts from the base.

E-Factor ≈ (Mass of (C₆H₅)₃P=O + other waste) / Mass of Product

E-Factor ≈ (278.28 / 212.67) ≈ 1.31 (This is a minimum estimate, not accounting for the base and solvent waste).

Hypothetical Synthetic Route 2: Heck Reaction

The Heck reaction provides an alternative C-C bond formation, potentially coupling 3,5-dimethoxyphenyl iodide with 2-chloropropene, catalyzed by a palladium complex. wikipedia.orgnih.gov

Reaction Scheme: 3,5-(CH₃O)₂C₆H₃I + CH₂=C(Cl)CH₃ + Base → this compound + [Base·HI]

Atom Economy Calculation:

| Reactant | Formula | Molar Mass ( g/mol ) | Atoms Incorporated in Product |

| 3,5-Dimethoxyphenyl iodide | C₈H₉IO₂ | 264.06 | C₈H₉O₂ |

| 2-Chloropropene | C₃H₅Cl | 76.52 | C₃H₄Cl |

| Total Reactants | 340.58 | ||

| Product | C₁₁H₁₃ClO₂ | 212.67 | C₁₁H₁₃ClO₂ |

Atom Economy (%) = (212.67 / 340.58) x 100 ≈ 62.4%

E-Factor Calculation: Assuming a theoretical 100% yield and using a base like triethylamine (B128534) (NEt₃, MW = 101.19 g/mol ):

Waste: [NEt₃·HI] (MW = 229.09 g/mol )

E-Factor ≈ (Mass of [NEt₃·HI]) / Mass of Product

E-Factor ≈ (229.09 / 212.67) ≈ 1.08 (This is a minimum estimate, not including solvent and catalyst waste).

From this analysis, the Heck reaction appears to be a more atom-economical and potentially less wasteful route compared to the Wittig reaction for the synthesis of the target compound.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents significantly influences the environmental footprint of a synthetic process.

Solvents: Traditional organic synthesis often employs volatile organic compounds (VOCs) which pose environmental and health risks. Green chemistry encourages the use of more sustainable alternatives. masterorganicchemistry.com

For the Wittig reaction , solvents like THF or toluene are common. Greener alternatives could include 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from biomass and have better environmental profiles. nih.gov Aqueous Wittig reactions have also been developed, which would significantly improve the sustainability of the process. sciepub.com

For the Heck reaction , solvents such as DMF or NMP are frequently used. These are effective but have toxicity concerns. Greener options include water, ionic liquids, or supercritical fluids like CO₂. masterorganicchemistry.comnih.gov The use of water as a solvent in palladium-catalyzed cross-coupling reactions has been shown to be effective and highly desirable from an environmental standpoint. researchgate.net

Reagents:

Wittig Reaction: The use of triphenylphosphine leads to the formation of triphenylphosphine oxide, a high molecular weight byproduct that is difficult to separate. While catalytic Wittig reactions exist, they are not as common. The use of arsenic-based ylides (arsa-Wittig) has been explored, sometimes offering milder conditions, but introduces the high toxicity of arsenic compounds. nih.gov

Waste Minimization and By-product Management

Effective waste management is a cornerstone of green chemistry, aiming to prevent waste generation at the source. libretexts.org

Wittig Reaction:

Primary Waste Stream: The main byproduct is triphenylphosphine oxide. Its high polarity and crystallinity can sometimes be exploited for separation by crystallization. However, its removal can be challenging. Strategies to address this include using polymeric phosphine (B1218219) reagents, which can be filtered off, or developing catalytic versions of the reaction.

Waste Minimization: Optimizing the reaction to achieve high yields is crucial to minimize the waste of starting materials. The use of a recyclable base and solvent would also contribute to waste reduction.

Heck Reaction:

Primary Waste Stream: The main byproduct is the salt formed from the base and the hydrogen halide (e.g., triethylammonium (B8662869) iodide). This salt is typically water-soluble and can be removed by aqueous workup. The palladium catalyst, even at low concentrations, constitutes a hazardous waste stream that must be managed appropriately.

Waste Minimization: As mentioned, using a highly efficient and recyclable catalyst is the most effective way to minimize waste. organic-chemistry.org Performing the reaction under solvent-free conditions or in a recyclable solvent like an ionic liquid can also significantly reduce waste. nih.gov Careful control of reaction conditions can prevent the formation of side products, such as homocoupling products of the aryl halide.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For "2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene", a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

1H NMR for Proton Environment and Coupling Analysis

The 1H NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents, namely the chlorine atom and the dimethoxyphenyl group.

The aromatic region is expected to show two signals for the protons on the 3,5-dimethoxyphenyl ring. The two protons at the C2' and C6' positions are equivalent and will appear as a single signal, likely a doublet due to coupling with the proton at C4'. The proton at C4' will appear as a triplet, coupling with the two equivalent protons at C2' and C6'.

The methoxy (B1213986) groups (-OCH3) at the C3' and C5' positions are equivalent and are expected to produce a sharp singlet in the upfield region of the spectrum. The benzylic protons (-CH2-) adjacent to the aromatic ring will appear as a singlet, as there are no adjacent protons to couple with.

The vinylic protons of the 2-chloro-1-propene moiety are diastereotopic due to the chiral center created by the substitution pattern. Therefore, they are expected to be non-equivalent and will appear as two distinct signals, likely doublets, due to geminal coupling. vaia.com

Predicted 1H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 6.4 - 6.6 | d | ~2.0 |

| H-4' | 6.3 - 6.5 | t | ~2.0 |

| -OCH3 | ~3.8 | s | - |

| -CH2- | ~3.5 | s | - |

| Vinylic H (cis to Cl) | 5.3 - 5.5 | d | ~2.0 |

| Vinylic H (trans to Cl) | 5.1 - 5.3 | d | ~2.0 |

13C NMR for Carbon Skeleton and Hybridization States

The 13C NMR spectrum provides information about the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. Due to the symmetry of the 3,5-dimethoxyphenyl group, some carbon signals will be equivalent.

The aromatic region will display signals for the six carbons of the benzene (B151609) ring. The carbons C2' and C6' are equivalent, as are the methoxy-substituted carbons C3' and C5'. The carbon attached to the propenyl chain (C1') and the carbon at the C4' position will each give a distinct signal.

The carbons of the 2-chloro-1-propene moiety will also be distinguishable. The carbon bearing the chlorine atom (C2) will be significantly downfield due to the deshielding effect of the halogen. The terminal methylene (B1212753) carbon (C1) and the benzylic carbon (C3) will also have characteristic chemical shifts. The two equivalent methoxy carbons will appear as a single signal in the upfield region.

Predicted 13C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1' | ~140 |

| C2', C6' | ~107 |

| C3', C5' | ~160 |

| C4' | ~100 |

| C1 | ~117 |

| C2 | ~142 |

| C3 | ~40 |

| -OCH3 | ~55 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "this compound", COSY would show correlations between the aromatic protons (H-2'/H-6' with H-4') and between the two geminal vinylic protons. The absence of cross-peaks for the benzylic and methoxy protons would confirm they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the aromatic proton signals and their respective aromatic carbon signals, and between the vinylic proton signals and the C1 carbon signal.

The benzylic protons (on C3) and the aromatic carbons (C1', C2', C6') as well as the vinylic carbons (C1, C2).

The vinylic protons (on C1) and the benzylic carbon (C3) and the chlorinated carbon (C2).

The methoxy protons and the C3' and C5' carbons.

The aromatic protons and adjacent aromatic carbons.

NOESY/ROESY for Stereochemical Assignments

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of protons, which is invaluable for stereochemical assignments. researchgate.net In the case of "this compound", these experiments could help to confirm the geometry around the double bond and the relative orientation of the substituents. For instance, a NOESY experiment would be expected to show correlations between the benzylic protons and the aromatic protons at C2' and C6', confirming their proximity in space. It could also show correlations between the benzylic protons and one of the vinylic protons, depending on the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of "this compound" is predicted to show characteristic absorption bands corresponding to its various functional groups. The spectrum can be divided into the functional group region (4000-1500 cm-1) and the fingerprint region (1500-400 cm-1).

Key predicted IR absorption bands include:

Aromatic C-H stretching: Aromatic rings typically show multiple weak to medium bands in the region of 3100-3000 cm-1.

Aliphatic C-H stretching: The C-H stretching of the benzylic -CH2- group is expected to appear in the 2950-2850 cm-1 region.

C=C stretching: The stretching of the carbon-carbon double bond of the propene moiety will likely give a medium intensity band around 1640-1680 cm-1. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm-1 range.

C-O stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether (C-O-C) of the methoxy groups will produce strong bands, typically in the 1250-1000 cm-1 region.

C-Cl stretching: The carbon-chlorine bond stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm-1.

=C-H out-of-plane bending: The out-of-plane bending of the vinylic C-H bonds can provide information about the substitution pattern of the alkene and typically appears in the 1000-650 cm-1 region.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C=C Stretch (alkene) | 1680 - 1640 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (ether) | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Key expected vibrational modes would include:

C=C Stretch: A prominent band is anticipated in the region of 1640-1680 cm⁻¹ corresponding to the stretching vibration of the propene double bond.

Aromatic C-C Stretch: The dimethoxyphenyl ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond is expected to produce a signal in the lower frequency region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the allylic nature of the chloride.

C-O Stretch: The methoxy groups will show characteristic C-O stretching bands, usually appearing in the 1000-1300 cm⁻¹ region.

C-H Vibrations: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while bending vibrations will appear at lower frequencies.

The analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive understanding of the molecule's structural integrity. researchgate.net

Illustrative Raman Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Illustrative) |

| ~3070 | Aromatic C-H Stretch |

| ~3010 | Vinylic C-H Stretch |

| ~2950 | Methyl C-H Stretch |

| ~1650 | C=C Stretch (Propene) |

| ~1600, ~1470 | Aromatic C-C Stretch |

| ~1290, ~1050 | C-O Stretch (Methoxy) |

| ~720 | C-Cl Stretch |

Disclaimer: This table is illustrative and based on typical values for similar functional groups. Actual experimental data for this compound is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₃ClO₂. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. chadsprep.com

Fragmentation Pattern Analysis for Structural Elucidation

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern provides a wealth of structural information. For this compound, key fragmentation pathways are predictable based on the stability of the resulting carbocations.

Expected fragmentation patterns include:

Allylic Cleavage: Loss of the chlorine atom to form a stable allylic carbocation is a highly probable fragmentation pathway. This would result in a significant peak at m/z corresponding to the [C₁₁H₁₃O₂]⁺ fragment. youtube.com

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring can occur, leading to the formation of a stable benzyl (B1604629) cation or a chloroallyl radical.

Loss of Methoxy Group: Fragmentation involving the loss of a methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the dimethoxyphenyl ring is also a common pathway for such compounds.

Illustrative Mass Spectrometry Fragmentation Data

| m/z (Illustrative) | Fragment Ion (Illustrative) | Fragmentation Pathway |

| 212/214 | [C₁₁H₁₃ClO₂]⁺ | Molecular Ion (M⁺, M⁺+2) |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of •Cl (Allylic Cleavage) |

| 151 | [C₉H₁₁O₂]⁺ | Tropylium ion rearrangement after benzylic cleavage |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the dimethoxyphenyl moiety |

Disclaimer: This table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry for similar structures. nist.govlibretexts.org Specific experimental data for this compound is not available in the public domain.

X-ray Diffraction Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline form.

Single Crystal X-ray Diffraction for Solid-State Structure

Illustrative Crystallographic Data Table

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1030 |

| Z | 4 |

Disclaimer: The crystallographic data presented here is hypothetical and based on common values for similar organic molecules. acs.orgaps.org No published crystal structure for this compound is currently available.

Conformational Analysis in the Crystalline State

The X-ray structure would also reveal the preferred conformation of the molecule in the solid state. Key conformational features to be determined would include the torsion angles defining the orientation of the dimethoxyphenyl ring relative to the propene chain. Intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the methoxy oxygen atoms or the chlorine atom, would also be elucidated, providing a complete picture of the crystal packing. researchgate.net The conformation is influenced by the steric hindrance between the substituents on the aromatic ring and the propene group.

No Theoretical and Computational Chemistry Studies Found for this compound

Following a comprehensive search of available scientific literature, no specific theoretical and computational chemistry studies were identified for the compound This compound . The search included targeted queries for quantum chemical calculations, such as Density Functional Theory (DFT) for geometry optimization and electronic structure, ab initio calculations for thermochemical properties, and molecular orbital analysis (HOMO/LUMO). Additionally, searches for molecular dynamics simulations, including conformational analysis and solvent effects, for this specific molecule did not yield any relevant research findings.

While numerous studies exist for structurally related compounds, particularly chalcone (B49325) and stilbene (B7821643) derivatives with different substitution patterns, the strict adherence to the specified subject matter prevents the inclusion of data from these molecules. The user's request for an article focusing solely on "this compound" cannot be fulfilled with scientifically accurate and specific data at this time.

Therefore, the generation of an article based on the provided outline is not possible without introducing information from outside the explicit scope of the requested compound, which would violate the given instructions. There is a lack of published research on the theoretical and computational aspects of this compound in the public domain accessible through the conducted searches.

Theoretical and Computational Chemistry Studies

Reaction Pathway and Transition State Modeling

Computational modeling of reaction pathways and transition states is a cornerstone of modern physical organic chemistry, offering insights that are often inaccessible through experimental means alone. For a molecule such as 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene, these studies can map out the energetic landscape of its chemical transformations.

The reaction mechanisms for allylic chlorides like this compound are often competitive, with possibilities including bimolecular nucleophilic substitution (S(_N)2), unimolecular nucleophilic substitution (S(_N)1), bimolecular elimination (E2), and unimolecular elimination (E1). Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the preferred reaction pathways.

For instance, a computational study on the reaction of 2,3-dichloro-1-propanol (B139626) with an alkali to form epichlorohydrin (B41342) successfully elucidated the reaction mechanism using DFT simulations. doi.org This type of analysis for this compound would involve locating the transition state structures for each potential pathway and calculating their corresponding activation energies. The pathway with the lowest activation energy would be the most kinetically favorable.

A proposed reaction mechanism for a structurally related compound, 1-(3',4'-dimethoxyphenyl)propene, involved the formation of radical species, additions of water and oxygen, and rearrangements. mdpi.com A computational investigation into this compound could similarly explore radical-mediated pathways, especially under photochemical or specific catalytic conditions. The modeling would map the intrinsic reaction coordinate (IRC) to verify that the identified transition states connect the reactants to the desired products. mdpi.com

The activating effects of allylic groups in S(_N)2 reactions are well-documented, and computational studies have shown that these groups can stabilize negatively charged transition states. nih.gov For this compound, computational modeling would quantify the extent of this stabilization provided by the 3,5-dimethoxyphenyl group.

Computational chemistry is highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. For an unsymmetrical allylic chloride like this compound, nucleophilic attack could potentially occur at either the C1 or C3 position of the allylic system.

Transition state modeling can predict the regioselectivity by comparing the activation barriers for attack at each site. The reaction will preferentially proceed through the transition state of lower energy. Factors influencing this include steric hindrance and the electronic distribution within the molecule.

Similarly, the stereoselectivity of reactions, such as additions to the double bond, can be predicted. For example, in the iodoetherification of related allylic systems, the π-facial stereoselectivity was shown to correlate with the electronic effects of substituents on an allylic amino group. rsc.org For this compound, computational models could predict whether reactants approach from the same face (syn-addition) or opposite faces (anti-addition) of the double bond by calculating the energies of the respective transition states.

Structure-Reactivity and Structure-Property Relationships

The chemical reactivity and physical properties of this compound are intrinsically linked to its molecular structure. Computational studies can quantify the electronic and steric effects of its constituent parts.

In the context of this compound, the electron-donating nature of the dimethoxyphenyl group can influence the reactivity of the allylic system in several ways:

Stabilization of Cationic Intermediates: In reactions proceeding through an S(_N)1-type mechanism, the dimethoxyphenyl group would stabilize the resulting allylic carbocation through resonance. This would increase the electron density in the π-system, delocalizing the positive charge and lowering the activation energy for carbocation formation. This stabilization would likely accelerate the rate of S(_N)1 reactions.

Influence on S(_N)2 Reactions: In S(_N)2 reactions, the electronic effects are more complex. While EDGs on an aromatic ring can increase the nucleophilicity of the π-system, their effect on a nearby reaction center is nuanced. Computational studies on related systems have shown that allylic groups can activate S(_N)2 reactions by stabilizing the charge in the transition state. nih.gov The electron-rich dimethoxyphenyl group would be expected to participate in this stabilization.

The table below, based on general principles of electronic effects, illustrates the expected influence of substituents on the reactivity of an aromatic ring in electrophilic aromatic substitution (EAS).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Reactivity in EAS |

| -OCH(_3) | Electron-withdrawing (-I) | Electron-donating (+M) | Activating | Increases |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Decreases |

| -Alkyl | Electron-donating (+I) | Weak | Activating | Increases |

This table illustrates general principles of electronic effects and is not based on direct experimental data for this compound.

Steric hindrance refers to the repulsive interactions that arise when atoms or groups are forced into close proximity, and it can significantly influence reaction rates and outcomes. numberanalytics.com In this compound, steric effects can arise from the 3,5-dimethoxyphenyl group and the chloro substituent.

Impact on S(_N)2 Reactions: S(_N)2 reactions are particularly sensitive to steric hindrance. The nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group. chemistrysteps.com The bulky 3,5-dimethoxyphenyl group, while electronically activating, could sterically hinder this backside attack, potentially slowing down an S(_N)2 reaction compared to a less substituted allylic chloride. Computational studies on other systems have quantified how bulkier substituents near a reaction center can significantly slow the reaction rate. nih.gov

Influence on Regioselectivity: Steric hindrance can play a decisive role in regioselectivity. If a nucleophile is to attack the allylic system, it will preferentially approach the less sterically crowded carbon atom. In the case of this compound, the C1 position is likely less sterically encumbered than the C3 position, which is directly attached to the bulky dimethoxyphenyl group. Therefore, steric effects would favor nucleophilic attack at C1.

Competition between Substitution and Elimination: Steric hindrance is often cited as a key factor governing the competition between substitution and elimination reactions. nih.gov A bulky substrate or a bulky nucleophile/base can disfavor the sterically demanding transition state of an S(_N)2 reaction, making the E2 pathway more competitive. Computational models can be used to analyze the steric clashes in the transition states for both pathways to predict the major product. nih.gov

The following table summarizes the general impact of increasing steric hindrance on different reaction types.

| Reaction Type | General Effect of Increased Steric Hindrance |

| S(_N)1 | Minor effect on rate; can favor the reaction by stabilizing the carbocation. chemistrysteps.com |

| S(_N)2 | Decreases reaction rate significantly. chemistrysteps.comnih.gov |

| E1 | Minor effect on rate. |

| E2 | Can be favored over S(_N)2 as steric hindrance increases. nih.gov |

This table presents generalized trends in how steric hindrance affects common reaction mechanisms.

Absence of Scientific Literature on this compound

Following a comprehensive and exhaustive search of scientific databases, chemical supplier catalogs, and patent repositories, no specific data or research findings have been identified for the chemical compound This compound .

The search for information pertaining to its applications and potential in advanced materials science, as outlined in the requested article structure, did not yield any results. This includes its role as a synthetic building block in organic chemistry, its use as a precursor for complex organic molecules or natural product analogs, and its potential as a chiral auxiliary or ligand precursor. Furthermore, no information was found regarding its applications in polymer and materials science, such as its use as a monomer for polymer synthesis or as a component in polymerizable macromolecules.

While literature exists for structurally related compounds, such as isomers with different substitution patterns on the phenyl ring (e.g., 2,5-dimethoxy or 3,4-dimethoxy) and other derivatives of chloropropene, this information is not directly applicable to the specific compound . Extrapolation of properties and applications from these related molecules to "this compound" would be scientifically unfounded and speculative.

Therefore, due to the complete lack of available scientific data for "this compound," it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Applications and Advanced Materials Science Potential

Polymer and Materials Science Applications

Material for Optoelectronic or Electronic Applications

The exploration of novel organic molecules for electronic and optoelectronic devices is a frontier in materials science. While direct research on the electronic properties of 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene is not extensively documented in publicly available literature, its molecular structure provides a basis for predicting its potential in these fields. The presence of a dimethoxyphenyl group, a substituted aromatic ring, is a common feature in many organic semiconductors. These materials, such as poly(p-phenylene vinylene) (PPV) and poly(3-alkylthiophenes), derive their functionality from extended π-conjugated systems, which facilitate charge transport. sigmaaldrich.comwikipedia.org

Table 1: Comparison of Functional Groups in Organic Semiconductors

| Functional Group | Potential Contribution to Electronic Properties | Example Compounds |

| Phenyl Ring | Core of π-conjugated system, charge transport | Poly(p-phenylene vinylene) |

| Alkoxy Groups (e.g., Dimethoxy) | Electron-donating, can tune HOMO/LUMO levels | Substituted polythiophenes |

| Vinylic Halide (e.g., Chloro) | Electron-withdrawing, influences band gap and stability | Halogenated polyacetylenes |

Fabrication of Functional Coatings or Films

Functional coatings are crucial for modifying surface properties to achieve desired characteristics such as hydrophobicity, biocompatibility, or specific reactivity. The reactive nature of the allyl chloride group in this compound makes it a candidate for the fabrication of such coatings. This functional group can readily participate in polymerization reactions or surface grafting.

Techniques like chemical vapor deposition (CVD) can be employed to create thin films from organic precursors. researchgate.net For instance, a related compound, 3-chloro-2-methyl-1-propene, has been utilized in polymerization studies. sigmaaldrich.com The dimethoxyphenyl moiety could impart specific optical or adhesive properties to the resulting polymer film. The ability to form a stable, cross-linked polymer network on a substrate is a key requirement for durable functional coatings.

Advanced Chemical Process Development

The unique combination of functional groups in this compound also suggests its utility in the development of advanced chemical processes.

Catalysis in Chemical Transformations

While there is no direct evidence of this compound itself acting as a catalyst, its structure is relevant to catalytic processes. For example, research has been conducted on the catalytic oligomerization of other chlorinated propenes, such as 2-chloro-2-propen-1-ol (B1199897), using chromium-based catalysts. nih.govresearchgate.net This indicates that the chloro-propene functionality is reactive and can be a substrate in sophisticated catalytic transformations. Furthermore, the dimethoxyphenyl group could serve as a ligand for a metal center in a homogeneous catalyst, influencing its solubility and catalytic activity.

Separation and Purification Methodologies

The synthesis of this compound would necessitate robust separation and purification techniques to isolate it from starting materials and byproducts. Common methods for purifying similar organic compounds include recrystallization, distillation, and chromatography. For instance, the purification of a related compound, 2-chloro-1,3-dimethoxybenzene, involves recrystallization from hexane. google.com The physical properties of this compound, such as its boiling point and solubility, would dictate the most effective purification strategy.

Table 2: Potential Purification Methods

| Method | Principle | Applicability |

| Recrystallization | Difference in solubility at different temperatures | For solid compounds |

| Distillation | Difference in boiling points | For liquid compounds |

| Column Chromatography | Differential adsorption on a stationary phase | For a wide range of compounds |

Environmental Remediation Applications

Materials derived from this compound could have potential in environmental remediation. For example, polymers synthesized from this monomer could be functionalized to create adsorbents for specific pollutants. The aromatic rings could be modified to enhance interactions with organic contaminants in water, while the polymer backbone would provide a stable and insoluble matrix. While this is a speculative application, the versatility of the monomer's structure opens up possibilities for creating tailored materials for environmental cleanup. The use of related chlorinated compounds as intermediates in the production of pesticides highlights the importance of understanding their environmental fate and potential for remediation. nih.gov

Advanced Analytical Techniques in Research and Development

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are fundamental in separating the target compound from impurities, starting materials, and byproducts. The choice of method is dictated by the physicochemical properties of the analyte, such as volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Given its potential volatility due to the chloropropene moiety, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene. GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS provides structural information and confirmation of the molecular weight.

In a typical analysis, a dilute solution of the compound would be injected into the GC, which is equipped with a capillary column appropriate for halogenated organic compounds. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. For instance, the analysis of allyl chloride, a related structure, by GC-MS has been well-documented for the detection of genotoxic impurities in pharmaceutical ingredients. researchgate.netmdpi.com This technique is highly sensitive, capable of detecting impurities at parts-per-million (ppm) levels. mdpi.com

A representative GC-MS analysis of a synthesized batch of this compound might yield the data presented in Table 1.

Table 1: Hypothetical GC-MS Data for Analysis of this compound

| Parameter | Value |

|---|---|

| GC Column | VF-624ms, 30 m x 0.25 mm ID, 1.4 µm |

| Oven Program | 50°C (1 min), then 10°C/min to 250°C (5 min) |

| Injector Temp. | 250°C |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Retention Time | 15.2 minutes |

| Major Ions (m/z) | 212 (M+), 177, 151, 121, 91, 77 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

For non-volatile impurities or for quantitative purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. sielc.comsemanticscholar.orgresearchgate.netnih.gov Given the presence of the dimethoxyphenyl group, the compound is expected to have strong UV absorbance, making UV detection a suitable choice for HPLC analysis.

A reversed-phase HPLC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The method would be optimized to achieve baseline separation of the main peak from any impurities. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The development of HPLC methods for dimethoxyphenyl-containing compounds is a common practice in pharmaceutical analysis. sielc.comsemanticscholar.orgresearchgate.netnih.gov

Table 2 outlines a potential HPLC method for the purity assessment of this compound.

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Retention Time | 8.5 minutes |

| Purity (Area %) | >99.5% |

Gel Permeation Chromatography (GPC) for Oligomer/Polymer Characterization

The allylic chloride functionality in this compound presents the possibility of oligomerization or polymerization under certain conditions (e.g., heat, light, or in the presence of initiators). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight distribution of such polymeric species. amazonaws.comlcms.czlcms.czpolymerchar.com

In GPC, molecules are separated based on their size in solution. Larger molecules (polymers) elute earlier than smaller molecules (oligomers and the monomer). By calibrating the GPC system with polymer standards of known molecular weight, the molecular weight distribution of a sample can be determined. This is crucial for understanding the stability of the compound and for applications where its polymeric form might be of interest. amazonaws.comlcms.czlcms.czpolymerchar.com

A hypothetical GPC analysis of a sample of this compound that has undergone some polymerization might reveal the data shown in Table 3.

Table 3: Example GPC Data for Oligomer Analysis

| Parameter | Details |

|---|---|

| Columns | 2 x Mixed Bed Polystyrene-Divinylbenzene |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene Standards |

| Mn (Number-average MW) | 1,500 g/mol |

| Mw (Weight-average MW) | 2,200 g/mol |

| Polydispersity (Mw/Mn) | 1.47 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation power of HPLC with the definitive structure elucidation capabilities of NMR spectroscopy. mdpi.comnumberanalytics.comamazonaws.comnih.gov This is particularly valuable for identifying unknown impurities or degradation products in a sample of this compound.

In an LC-NMR experiment, the eluent from the HPLC column flows through a specialized NMR flow-cell, allowing for the acquisition of NMR spectra of the separated components in real-time. mdpi.comnumberanalytics.comamazonaws.comnih.gov This can be done in on-flow, stopped-flow, or loop-collection mode to enhance sensitivity. mdpi.comnih.gov For a compound like this compound, LC-NMR could be used to unambiguously identify a process-related impurity by providing its full ¹H and ¹³C NMR spectra, confirming its structure without the need for isolation.

GC-IR for Vapor Phase Functional Group Analysis

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique that provides information about the functional groups present in the separated components of a volatile mixture. numberanalytics.comchromatographytoday.com As the components elute from the GC column, they pass through a heated light pipe in an FTIR spectrometer, and their vapor-phase IR spectra are recorded. chromatographytoday.com

For this compound, GC-IR would be useful to confirm the presence of key functional groups. For instance, the C-Cl stretch of the allylic chloride, the C=C stretch of the propene group, the aromatic C-H and C=C stretches, and the C-O stretches of the dimethoxy groups would all have characteristic absorption bands in the IR spectrum. This technique is especially adept at distinguishing between isomers that might have similar mass spectra. chromatographytoday.com

An illustrative summary of expected IR absorption bands from a GC-IR analysis is provided in Table 4.

Table 4: Predicted Key IR Absorption Bands from GC-IR Analysis

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Alkene =C-H Stretch | 3080-3020 |

| Aliphatic C-H Stretch | 3000-2850 |

| Alkene C=C Stretch | 1650-1600 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Aryl Ether) | 1250-1200 and 1075-1020 |

Quantitative Analysis for Reaction Monitoring

In the research and development of "this compound," quantitative analysis is pivotal for monitoring reaction kinetics, identifying intermediates, and optimizing process parameters. The ability to track the concentration of reactants, products, and byproducts in real-time or near real-time provides invaluable insights into the reaction mechanism and performance. This data-rich approach facilitates the rapid development of robust, efficient, and scalable synthetic routes. Advanced analytical techniques, particularly in-situ spectroscopy and high-throughput screening, are central to this objective.

In-situ Spectroscopy for Reaction Progress Monitoring

In-situ (in the reaction mixture) spectroscopy allows for the continuous monitoring of a chemical reaction under its actual process conditions, eliminating the need for sampling and quenching, which can introduce errors and are often impractical for fast or sensitive reactions. mdpi.com For the synthesis of "this compound," which could be achieved through various routes such as a Heck-type coupling or the chlorination of a corresponding allylic alcohol, in-situ techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. mdpi.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR, often utilizing an Attenuated Total Reflection (ATR) probe inserted directly into the reactor, is a valuable tool for tracking the concentration changes of key functional groups. mdpi.com For a hypothetical synthesis of "this compound" via a Heck-type reaction between 3,5-dimethoxy-iodobenzene and 2-chloropropene, FTIR could monitor the reaction progress by observing the disappearance of the C-I vibrational band of the reactant and the appearance of the C=C stretching vibration of the vinyl group in the product. wikipedia.org The technology allows for the collection of spectra at regular intervals, generating concentration-time profiles for all key reaction species. mt.com This enables the identification of reaction endpoints, the detection of intermediates, and the elucidation of kinetic data. mt.com

For instance, in a related study on the Heck-Matsuda reaction, in-situ FTIR was used to monitor the formation and consumption of diazonium salt intermediates, providing a clear understanding of the reaction timeline without resorting to offline analysis like HPLC. mdpi.com This approach ensures precise control over reaction times and helps identify unexpected chemical events, such as tautomerization. mdpi.com

Table 1: Illustrative In-situ FTIR Monitoring of a Hypothetical Heck Reaction for "this compound" Synthesis

| Time (min) | Reactant A (Aryl Halide) Concentration (mol/L) | Product Concentration (mol/L) | Key IR Band Monitored (cm⁻¹) |

| 0 | 0.50 | 0.00 | 1630 (Reactant C=C), 910 (Product C=C-H) |

| 15 | 0.35 | 0.15 | 1630, 910 |

| 30 | 0.21 | 0.29 | 1630, 910 |

| 60 | 0.05 | 0.45 | 1630, 910 |

| 90 | <0.01 | 0.49 | 1630, 910 |

Note: This table is illustrative and based on principles of in-situ reaction monitoring. Specific wavenumbers and concentrations would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Online or in-situ NMR spectroscopy provides detailed structural information, making it exceptionally useful for complex reaction mixtures where multiple isomers or byproducts might form. nih.gov With the advent of benchtop NMR spectrometers and flow-through cells, it has become more feasible to integrate NMR directly into the synthesis workflow. beilstein-journals.orgrsc.org For a reaction such as a Grignard addition to 3,5-dimethoxybenzaldehyde (B42067) followed by chlorination, online NMR could distinguish between the aldehyde, the intermediate alcohol, and the final chlorinated product by tracking the unique chemical shifts of their respective protons. nih.govresearchgate.net

Recent advancements have demonstrated the use of online NMR to monitor Grignard reactions in real-time, allowing for dynamic control and optimization of reagent addition based on the observed consumption of starting materials. nih.gov This feedback-controlled approach prevents the over-addition of reagents and helps maintain optimal reaction conditions. nih.gov

High-Throughput Screening of Reaction Conditions

High-Throughput Screening (HTS) is a methodology that uses automation and miniaturization to conduct hundreds or even thousands of experiments in parallel. scienceintheclassroom.org This approach is invaluable for rapidly identifying optimal reaction conditions (e.g., catalyst, ligand, solvent, base, temperature) from a large parameter space, a task that would be prohibitively time-consuming and resource-intensive using traditional methods. nih.gov

For the synthesis of "this compound," which could plausibly be synthesized via a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura or Heck reaction, HTS is an ideal tool for optimization. wikipedia.orgnih.gov A typical HTS workflow involves dispensing nanomole to micromole quantities of reactants and reagents into multi-well plates (e.g., 96 or 384 wells) using robotic liquid handlers. scienceintheclassroom.orgnih.gov Each well represents a unique set of reaction conditions.

After the reactions are run for a set time, they are rapidly analyzed, often using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) or desorption electrospray ionization mass spectrometry (DESI-MS), to determine the product yield or conversion. nih.govnih.gov The results can be visualized as a "heatmap," which clearly identifies the "hotspots" or optimal conditions. nih.gov

For example, in the development of a Suzuki-Miyaura coupling, HTS was used to screen numerous combinations of palladium catalysts, ligands, bases, and solvents. acs.org This allowed researchers to efficiently discover a catalyst system that provided high conversion and selectivity for a complex substrate. acs.org A similar approach for the synthesis of the target compound would involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, inorganic and organic bases, and a range of solvents. acs.orguvic.ca

Table 2: Illustrative High-Throughput Screening Matrix for a Suzuki-Type Coupling to Synthesize a Precursor to "this compound"

| Well | Catalyst (1 mol%) | Ligand (2 mol%) | Base (2 equiv) | Solvent | Yield (%) |

| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343) | 15 |

| A2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 25 |

| A3 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 40 |

| ... | ... | ... | ... | ... | ... |

| H10 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 85 |

| H11 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 92 |

| H12 | Pd₂(dba)₃ | IMes·HCl | K₃PO₄ | Dioxane | 78 |

Note: This table is a simplified, illustrative example of an HTS plate setup. A full screen would involve many more combinations. acs.orgsigmaaldrich.com Yields are hypothetical.

The synergy between Design of Experiments (DoE) and HTS further enhances the efficiency of reaction optimization. researchgate.net Statistical models generated from HTS data can predict reaction outcomes and identify the most critical process parameters, guiding further optimization and scale-up efforts with a minimal number of experiments. scienceintheclassroom.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-3-(3,5-dimethoxyphenyl)-1-propene in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A common approach involves reacting 3,5-dimethoxybenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions. Solvent selection (e.g., DMF or THF) and reaction time (6–12 hours) are critical for yield optimization .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :